molecular formula C9H12N2O2 B14731788 2-Hydrazinyl-3-phenylpropanoic acid CAS No. 13079-06-6

2-Hydrazinyl-3-phenylpropanoic acid

Cat. No.: B14731788
CAS No.: 13079-06-6
M. Wt: 180.20 g/mol
InChI Key: KHZVLGLEHBZEPO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-phenylpropanoic acid is a substituted propanoic acid derivative characterized by a hydrazinyl (-NH-NH₂) group at the C2 position and a phenyl ring at C2.

Properties

CAS No.

13079-06-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydrazinyl-3-phenylpropanoic acid

InChI

InChI=1S/C9H12N2O2/c10-11-8(9(12)13)6-7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)

InChI Key

KHZVLGLEHBZEPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinyl-3-phenylpropanoic acid typically involves the reaction of phenylacetonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for 2-hydrazinyl-3-phenylpropanoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Hydrazinyl-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the propanoic acid backbone but differ in substituents, leading to distinct chemical and biological behaviors:

2-Hydrazinyl-3-phenylpropanoic Acid
  • Substituents : Hydrazinyl (C2), phenyl (C3).
  • Key Features: The hydrazinyl group confers strong nucleophilicity, enabling reactions with carbonyl groups (e.g., ketones, aldehydes) to form hydrazones.
3-Hydroxy-2-phenylpropanoic Acid
  • Substituents : Hydroxy (C3), phenyl (C2).
  • Key Features : The hydroxy group introduces hydrogen-bonding capability, making it useful in chiral synthesis and as a precursor for esters or lactones. It lacks the nucleophilic reactivity of hydrazine derivatives .
2-(Thiophen-2-yl)propanoic Acid
  • Substituents : Thiophene (C2).
  • Applications may include material science or catalysis .
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
  • Substituents : Nitro (C3), hydroxy (C4), phenyl (C3).
  • Key Features: The nitro group is electron-withdrawing, increasing acidity (pKa ~1–2) compared to unsubstituted phenylpropanoic acids. This compound may serve in nitration studies or as a redox-active intermediate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties
2-Hydrazinyl-3-phenylpropanoic acid C₉H₁₁N₂O₂ ~193.20* Hydrazinyl (C2), phenyl (C3) Pharmaceutical intermediates, hydrazone synthesis
3-Hydroxy-2-phenylpropanoic acid C₉H₁₀O₃ 166.18 Hydroxy (C3), phenyl (C2) Chiral building blocks, esterification
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S 156.20 Thiophene (C2) Material science, catalysis
3-(4-Hydroxy-3-nitrophenyl)propanoic acid C₉H₉NO₅ 211.17 Nitro (C3), hydroxy (C4) Nitration studies, redox reactions

*Molecular weight estimated based on analogous structures.

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